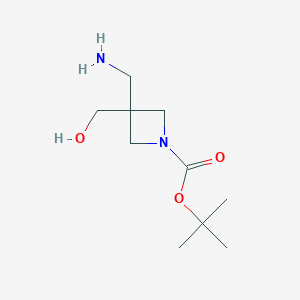

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a hydroxymethyl group attached to the azetidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.

Introduction of Functional Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions. For instance, the azetidine ring can be functionalized by reacting with formaldehyde and an amine to introduce the aminomethyl group.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient and cost-effective methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while nucleophilic substitution of the aminomethyl group can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Versatile Reactivity : The compound can act as a nucleophile in various reactions, enabling the formation of more complex molecules.

- Construction of Heterocycles : It is used to synthesize various heterocyclic compounds, which are essential in pharmaceuticals.

Medicinal Chemistry Applications

The compound shows promise in medicinal chemistry due to its potential biological activities:

- Anticancer Research : Studies indicate that azetidine derivatives exhibit anticancer properties. For example, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

- Drug Development : Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Studies

- Anticancer Activity :

-

Synthetic Applications :

- Researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds with improved pharmacological profiles, showcasing its utility in drug discovery .

Mécanisme D'action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target proteins and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.

3-Aminomethyl-3-hydroxymethylazetidine: A compound with similar functional groups but lacking the tert-butyl ester group.

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A related compound with a hydroxymethyl group but without the aminomethyl group.

Uniqueness

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the combination of its functional groups and the presence of the tert-butyl ester group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Activité Biologique

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate, also known by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H20N2O3

- Molecular Weight : 202.25 g/mol

- CAS Number : 1784212-82-3

- Appearance : Solid

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate |

| Synonyms | Tert-butyl 3-amino-3-hydroxymethylazetidine-1-carboxylate |

| PubChem CID | 68264580 |

| MDL Number | MFCD18375152 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing physiological responses.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigating the antimicrobial properties of various azetidine derivatives found that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, which is critical for bacterial survival. -

Neuroprotective Effects :

Research has indicated that compounds similar to this compound may provide neuroprotective benefits. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases. -

Cytotoxicity Studies :

In a cytotoxicity assay against cancer cell lines, the compound displayed selective toxicity towards specific tumor cells while sparing normal cells. This selectivity indicates a promising therapeutic window for further development in oncology.

Safety Profile

The safety data for this compound indicate that it should be handled with care:

| Hazard Statements | Precautionary Measures |

|---|---|

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315 - Causes skin irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes |

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKWNSNYTUVBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784212-82-3 | |

| Record name | tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.